molecular formula C18H12Cl3F3N4O B12507977 4-chloro-5-[(4-chlorobenzyl)amino]-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-3(2H)-pyridazinone

4-chloro-5-[(4-chlorobenzyl)amino]-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-3(2H)-pyridazinone

Cat. No.: B12507977
M. Wt: 463.7 g/mol
InChI Key: OEWJSTCCIBWZDG-UHFFFAOYSA-N
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Description

4-chloro-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-{[(4-chlorophenyl)methyl]amino}pyridazin-3-one is a complex organic compound that features a pyridazinone core with multiple substituents, including chloro, trifluoromethyl, and aminomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-{[(4-chlorophenyl)methyl]amino}pyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-{[(4-chlorophenyl)methyl]amino}pyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or defluorinated products .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies .

Medicine

In medicine, 4-chloro-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-{[(4-chlorophenyl)methyl]amino}pyridazin-3-one is investigated for its pharmacological properties. Its potential to modulate biological pathways could lead to the development of new therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. Its stability and reactivity make it suitable for formulating products that protect crops from pests and diseases .

Mechanism of Action

The mechanism of action of 4-chloro-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-{[(4-chlorophenyl)methyl]amino}pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-{[(4-chlorophenyl)methyl]amino}pyridazin-3-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C18H12Cl3F3N4O

Molecular Weight

463.7 g/mol

IUPAC Name

4-chloro-5-[(4-chlorophenyl)methylamino]-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]pyridazin-3-one

InChI

InChI=1S/C18H12Cl3F3N4O/c19-12-3-1-10(2-4-12)6-25-14-8-27-28(17(29)16(14)21)9-15-13(20)5-11(7-26-15)18(22,23)24/h1-5,7-8,25H,6,9H2

InChI Key

OEWJSTCCIBWZDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=C(C(=O)N(N=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl)Cl

Origin of Product

United States

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